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molecular formula C14H26N2O2 B8428336 1,4-Dibutryl-2,5-dimethylpiperazine

1,4-Dibutryl-2,5-dimethylpiperazine

Cat. No. B8428336
M. Wt: 254.37 g/mol
InChI Key: MFRPLKPVGCMAMZ-UHFFFAOYSA-N
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Patent
US04561451

Procedure details

The reaction of 5 g (0.044 mole) of 2,5-dimethylpiperazine with 12.15 g (0.0114 mole) of butyryl chloride is conducted as described in Example III, and the crude product obtained is an oily solid. The solid is washed with hexane, recrystallized from hexane/acetone, and dried in vacuo for 16 hours at 55° C. over phosphorus pentoxide to yield 6.47 g of 1,4-dibutryl-2,5-dimethylpiperazine: mp, 92°-94° C., as confirmed by IR and NMR spectroscopic analysis.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.15 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][NH:6][CH:5]([CH3:8])[CH2:4][NH:3]1.[C:9](Cl)(=[O:13])[CH2:10][CH2:11][CH3:12]>>[C:9]([N:3]1[CH2:4][CH:5]([CH3:8])[N:6]([C:9](=[O:13])[CH2:10][CH2:11][CH3:12])[CH2:7][CH:2]1[CH3:1])(=[O:13])[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1NCC(NC1)C
Name
Quantity
12.15 g
Type
reactant
Smiles
C(CCC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude product obtained
WASH
Type
WASH
Details
The solid is washed with hexane
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane/acetone
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo for 16 hours at 55° C. over phosphorus pentoxide
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)N1C(CN(C(C1)C)C(CCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.47 g
YIELD: CALCULATEDPERCENTYIELD 446.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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